4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
Description
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 2-position. This structural motif confers unique physicochemical properties, including enhanced hydrophilicity due to the hydroxyl group and conformational rigidity from the pyrrolidine ring.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-3-5-11(6-4-10)13-7-1-2-12(13)9-15/h3-6,8,12,15H,1-2,7,9H2 |
InChI Key |
YMTPYTGZWJSROA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods: In an industrial setting, the synthesis might involve the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various alkylating agents can be used for substitution reactions on the pyrrolidine ring.
Major Products:
Oxidation: Formation of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid.
Reduction: Formation of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its antiproliferative properties against cancer cells.
Industry: Utilized in the development of new materials with specific electronic and structural properties.
Mechanism of Action
The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Synthesis Efficiency : Piperazine derivatives (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde) exhibit higher yields under optimized solvent/base conditions compared to pyrrolidine or piperidine analogs .
- Piperidine-based analogs lack this group, favoring simpler synthesis but reduced hydrophilicity.
- Linkage Flexibility : The ethyl chain in 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde enhances conformational flexibility, which may improve binding affinity in drug design compared to rigid pyrrolidine systems .
Functional and Commercial Differences
- Hydrophilicity : The hydroxymethyl group in the target compound offers superior aqueous solubility compared to 4-(Piperidin-1-yl)benzaldehyde, making it advantageous for drug delivery systems. However, this feature may also contribute to instability during storage or synthesis .
- Biological Activity : Piperazine derivatives (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde) are frequently used in kinase inhibitors and antipsychotics due to their nitrogen-rich structure, which enhances interactions with biological targets . In contrast, pyrrolidine-based compounds may exhibit narrower specificity.
- Market Viability : The discontinuation of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde contrasts with the commercial availability of piperidine/piperazine analogs, suggesting challenges in scalability or performance .
Research Findings and Challenges
- Synthesis Optimization : Studies highlight that reaction dynamics (solvent, base, temperature) significantly impact yields for piperidine and piperazine analogs, but data for the hydroxymethyl-pyrrolidine variant remain sparse .
- Stability Issues : The hydroxymethyl group may render the target compound prone to oxidation or degradation, necessitating specialized storage conditions .
- Application Gaps : While 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde is validated in agrochemicals, the target compound’s applications are less documented, indicating a need for further research .
Biological Activity
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological targets, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is C12H15N1O2, with a molecular weight of approximately 205.25 g/mol. The compound features a pyrrolidine ring attached to a hydroxymethyl group and a benzaldehyde moiety, which contributes to its unique structural properties and potential biological activities.
Research indicates that 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde may interact with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it could influence synaptic transmission and neuronal health by modulating receptor activity. The specific binding affinities and mechanisms remain under investigation, highlighting the need for further research to elucidate its pharmacodynamics.
Antimicrobial Activity
Studies have shown that compounds with similar pyrrolidine structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrrolidine have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. Although specific data on 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde's antimicrobial activity is limited, its structural relatives have shown promise in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Neuroprotective Effects
Compounds structurally related to 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde have been associated with neuroprotective effects. Research indicates that similar pyrrolidine derivatives can enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases . The exact neuroprotective mechanisms are still being explored, but they may involve the modulation of oxidative stress pathways and inflammatory responses.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of pyrrolidine derivatives. For example, studies measuring the minimum inhibitory concentration (MIC) against various bacterial strains found that certain pyrrolidine compounds displayed significant antibacterial activity with MIC values ranging from 75 to 150 µg/mL against Gram-positive and Gram-negative bacteria . While direct studies on 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde are scarce, these findings suggest potential antimicrobial properties worth investigating.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde. Research into related compounds has shown that modifications in the functional groups can significantly impact their biological activity. For instance, the introduction of hydroxyl or amino groups can enhance binding affinity to specific receptors or enzymes . Such insights may guide future synthetic modifications to improve the therapeutic profile of this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid | Contains amino and hydroxy groups; pyridine ring | Potential neuroprotective effects |
| 3-Hydroxypyrrolidine | Hydroxylated pyrrolidine structure | May exhibit different reactivity patterns |
| Benzylpyrrolidine | Benzyl group attached to pyrrolidine | Enhanced lipophilicity; potential for CNS activity |
The uniqueness of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds. Further research is essential to explore these differences and their implications for drug development and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
